

Application Notes and Protocols for In Vivo Use of Derazantinib Racemate

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Compound of Interest		
Compound Name:	Derazantinib Racemate	
Cat. No.:	B3182171	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo use of **Derazantinib Racemate**, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Introduction

Derazantinib (DZB) is an orally bioavailable small molecule that primarily targets FGFR1, FGFR2, and FGFR3.[1][2][3] It also exhibits inhibitory activity against other tyrosine kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multi-faceted mechanism of action that impacts tumor growth, angiogenesis, and the tumor immune microenvironment.[1][4][5] These characteristics make Derazantinib a subject of interest in preclinical and clinical research for various cancers with FGFR genetic aberrations.[5][6]

Key Signaling Pathways

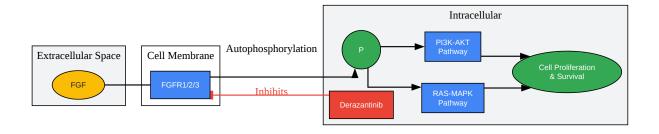
Derazantinib exerts its effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

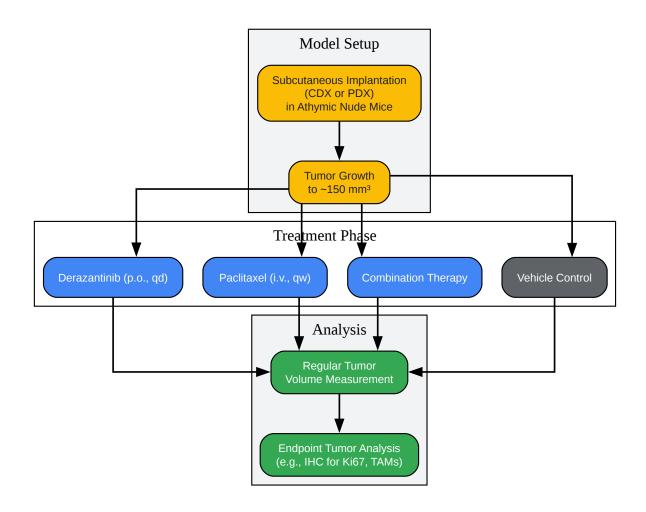
FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways,



which promote cell proliferation and survival.[7] Derazantinib acts as an ATP-competitive inhibitor, blocking this initial phosphorylation step.[2][3]







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